molecular formula C18H26O4 B12656947 1,2-Phenylene dihexanoate CAS No. 93941-77-6

1,2-Phenylene dihexanoate

Cat. No.: B12656947
CAS No.: 93941-77-6
M. Wt: 306.4 g/mol
InChI Key: ROYLHNCAKTYWLD-UHFFFAOYSA-N
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Description

1,2-Phenylene dihexanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from hexanoic acid and 1,2-dihydroxybenzene. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Phenylene dihexanoate can be synthesized through the esterification reaction between hexanoic acid and 1,2-dihydroxybenzene. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylene dihexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 1,2-dihydroxybenzene.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: The aromatic ring in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Hexanoic acid and 1,2-dihydroxybenzene.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Quinones and other oxidized aromatic compounds.

Scientific Research Applications

1,2-Phenylene dihexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Phenylene dihexanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and 1,2-dihydroxybenzene, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Phenylene diacetate: An ester derived from acetic acid and 1,2-dihydroxybenzene.

    1,2-Phenylene dibutyrate: An ester derived from butyric acid and 1,2-dihydroxybenzene.

    1,2-Phenylene dioctanoate: An ester derived from octanoic acid and 1,2-dihydroxybenzene.

Uniqueness

1,2-Phenylene dihexanoate is unique due to its specific ester group derived from hexanoic acid, which imparts distinct physical and chemical properties

Properties

CAS No.

93941-77-6

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(2-hexanoyloxyphenyl) hexanoate

InChI

InChI=1S/C18H26O4/c1-3-5-7-13-17(19)21-15-11-9-10-12-16(15)22-18(20)14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3

InChI Key

ROYLHNCAKTYWLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=CC=C1OC(=O)CCCCC

Origin of Product

United States

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